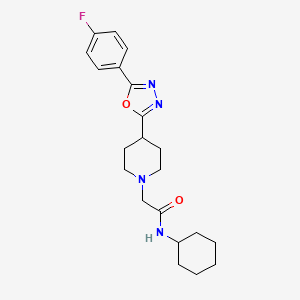

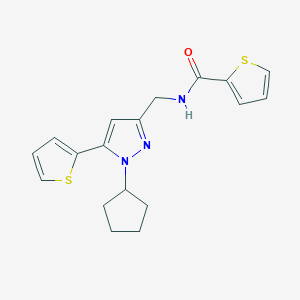

![molecular formula C13H15N3O2S B2516896 1-(6-Methyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid CAS No. 831242-24-1](/img/structure/B2516896.png)

1-(6-Methyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(6-Methyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with a piperidine moiety. This structure is indicative of a molecule that could possess interesting biological activity, given the prevalence of heterocyclic compounds in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives has been explored in various studies. For instance, a method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids was described, where the direct formation of ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylate from 4-chloro-2-methylthio-5-pyrimidine-carbonitrile and ethyl mercaptoacetate was achieved . This method could potentially be adapted for the synthesis of this compound by introducing the appropriate piperidine moiety at the relevant step.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by a bicyclic system containing both sulfur and nitrogen atoms, which can influence the electronic distribution and chemical reactivity of the molecule. The substitution pattern on the thieno[2,3-d]pyrimidine core, such as the presence of a methyl group, can further modulate the molecule's properties .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives exhibit a range of chemical reactivities depending on their substitution patterns. For example, the displacement of a methylthio group by various amines can give rise to amino derivatives, and reactions with acetylating agents can yield various acetylated products . These reactions are crucial for the functionalization of the core structure and could be relevant for the synthesis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur can affect the compound's polarity, solubility, and potential for hydrogen bonding. These properties are important for the compound's behavior in biological systems and its overall pharmacokinetic profile. Although specific data for this compound is not provided, insights can be drawn from related compounds .

Aplicaciones Científicas De Investigación

Hybrid Catalysts in Synthesis

Pyranopyrimidine scaffolds, similar to the core structure of the queried compound, are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research has shown that 5H-pyrano[2,3-d]pyrimidine scaffolds, which share structural similarities with the compound , are extensively investigated for their wide range of applicability. These investigations include the development of substituted derivatives through one-pot multicomponent reactions using various hybrid catalysts, such as organocatalysts, metal catalysts, and green solvents. This highlights the importance of hybrid catalysts in the synthesis of complex molecules with potential pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Functional Chemical Groups in CNS Drugs

Heterocycles containing nitrogen, sulfur, and oxygen are identified as potential functional groups for synthesizing compounds with Central Nervous System (CNS) activity. Compounds with pyrimidine structures, similar to the one mentioned, are part of this class, suggesting their potential in developing novel CNS acting drugs. These compounds may range in effects from inducing depression to causing euphoria and convulsion, indicating a wide spectrum of potential therapeutic applications (Saganuwan, 2017).

Pyrimidine Derivatives in Medicinal Chemistry

The review on bioactive nucleobases, nucleosides, and their analogues emphasizes the role of pyrimidine and thiophene derivatives in medicinal chemistry. These compounds, including the queried compound's structural relatives, are part of bioactive molecules that have shown significant antiviral, antitumor, and antimycobacterial activities. This underscores the potential of such derivatives in drug design and the development of new therapeutic agents (Ostrowski, 2022).

Mecanismo De Acción

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, have been reported to exhibit diverse biological activities

Mode of Action

Thieno[3,2-d]pyrimidines are known to interact with their targets, leading to various biological effects . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

Thieno[3,2-d]pyrimidines have been associated with a variety of pharmacological properties, suggesting that they may affect multiple pathways

Result of Action

Thieno[3,2-d]pyrimidines have been associated with a variety of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-8-6-10-11(14-7-15-12(10)19-8)16-4-2-9(3-5-16)13(17)18/h6-7,9H,2-5H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKUUWZVUQPAIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=CN=C2S1)N3CCC(CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2516816.png)

![Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2516820.png)

![methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2516821.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2516828.png)

![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2516829.png)

![N-benzyl-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2516832.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2516834.png)